2-(Thiophen-2-ylthio)succinic acid
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Overview
Description
“2-(Thiophen-2-ylthio)succinic acid” is a compound with the formula C8H8O4S2 . It is a derivative of thiophene, a five-membered ring compound with one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a succinic acid molecule via a sulfur atom . The molecular weight of the compound is 232.28 .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Mechanism of Action
While the specific mechanism of action for “2-(Thiophen-2-ylthio)succinic acid” is not mentioned in the search results, succinic acid, a component of the compound, is known to play a crucial role in the Krebs or citric acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2 .
Properties
CAS No. |
3807-43-0 |
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Molecular Formula |
C8H8O4S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfanylbutanedioic acid |
InChI |
InChI=1S/C8H8O4S2/c9-6(10)4-5(8(11)12)14-7-2-1-3-13-7/h1-3,5H,4H2,(H,9,10)(H,11,12) |
InChI Key |
XJPYNLPDHCIDDI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)SC(CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)SC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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